3-Mercaptopropanol

説明

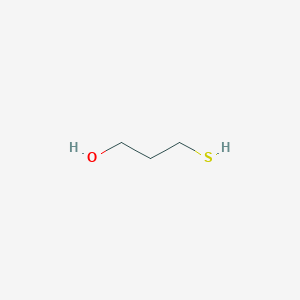

Structure

3D Structure

特性

IUPAC Name |

3-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLSSLVZXJBVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051836 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Mercapto-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19721-22-3, 63947-56-8 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19721-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solubility Profile of 3-Mercaptopropanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Versatility of 3-Mercaptopropanol

This compound (3-MPOH), a bifunctional organic molecule bearing both a primary alcohol and a thiol (mercaptan) functional group, is a compound of significant interest in the fields of chemical synthesis, materials science, and pharmaceutical development. Its unique structure allows it to participate in a diverse range of chemical reactions, making it a valuable building block for more complex molecules. In the realm of drug development, 3-MPOH and its derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs), acting as linkers in bioconjugation, and in the formation of self-assembled monolayers (SAMs) for various biomedical applications.[1]

A fundamental understanding of the solubility of this compound in a variety of solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 3-MPOH, explores the theoretical principles governing its solubility, presents a predicted solubility profile in common laboratory solvents, and offers a detailed experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is the cornerstone for predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃H₈OS | [2] |

| Molecular Weight | 92.16 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Strong, unpleasant | [2] |

| Boiling Point | 81-82 °C at 10 mmHg | [3] |

| Density | 1.067 g/mL at 20 °C | [3] |

| pKa | ~10.05 (predicted) | |

| Refractive Index (n20/D) | 1.495 | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Water Solubility | Estimated at 6.9 x 10⁴ mg/L at 25°C |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. The age-old adage "like dissolves like" serves as a fundamental guiding principle.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound is a molecule with a dual nature. The presence of a hydroxyl (-OH) group and a thiol (-SH) group imparts polarity and the ability to engage in hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor and acceptor. While the thiol group is less effective at hydrogen bonding than the hydroxyl group, it still contributes to the molecule's polarity.[5][6][7] The three-carbon propane backbone, however, is non-polar.

The interplay of these functional groups dictates the solubility of 3-MPOH. The polar -OH and -SH groups will favor interactions with polar solvents, while the non-polar alkyl chain will have an affinity for non-polar solvents.

The Role of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solubility of this compound, particularly in protic solvents like water and alcohols. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. The sulfur atom of the thiol group is a weaker hydrogen bond acceptor, and the S-H bond is a weaker donor compared to the O-H bond.

Caption: Hydrogen bonding between this compound and water.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The hydroxyl and thiol groups can form hydrogen bonds with water, although the propane backbone limits infinite miscibility. An estimated solubility is high. |

| Methanol | Polar Protic | Miscible | As the shortest chain alcohol, its high polarity and hydrogen bonding capacity should lead to complete miscibility. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it an excellent solvent for 3-MPOH. |

| Isopropanol | Polar Protic | Miscible | The polarity and hydrogen bonding capabilities of isopropanol suggest it will be miscible with 3-MPOH. |

| Acetone | Polar Aprotic | Miscible | Acetone's polarity allows it to interact favorably with the polar functional groups of 3-MPOH. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a good solvent for many polar and non-polar compounds and is expected to be miscible with 3-MPOH. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | The moderate polarity of DCM should allow for good solubility of 3-MPOH. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is expected to be a good solvent for 3-MPOH. |

| Toluene | Non-polar | Partially Soluble | The non-polar aromatic ring of toluene will interact with the propane backbone of 3-MPOH, but the polar functional groups will limit miscibility. |

| Hexane | Non-polar | Sparingly Soluble | The highly non-polar nature of hexane will have limited interaction with the polar -OH and -SH groups, leading to poor solubility. |

| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether's slight polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonable solvent for 3-MPOH. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for determining the miscibility of this compound in various solvents.

Materials and Equipment:

-

This compound (high purity)

-

A range of high-purity solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials with screw caps (e.g., 4 mL vials)

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a calibrated refractometer (for quantitative analysis)

-

Temperature-controlled water bath or shaker

Workflow for Solubility Determination

References

- 1. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]

- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-巯基-1-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

3-Mercaptopropanol reactivity with functional groups

An In-Depth Technical Guide to the Reactivity of 3-Mercaptopropanol for Researchers and Drug Development Professionals

Abstract

This compound (3-MPO) is a bifunctional molecule featuring both a primary alcohol and a primary thiol group, making it a versatile building block in organic synthesis, materials science, and bioconjugation.[1] Its distinct reactivity profile, dominated by the nucleophilic sulfur atom, allows for a wide array of chemical transformations. This guide provides a comprehensive analysis of 3-MPO's reactivity with key functional groups, offering mechanistic insights, field-proven experimental protocols, and strategic guidance on achieving chemoselectivity for advanced applications.

Introduction: The Bifunctional Nature of this compound

3-Mercapto-1-propanol, with the chemical formula HS(CH₂)₃OH, is a colorless liquid possessing a characteristic repulsive odor.[2] Its structure is unique in that it combines a soft, highly nucleophilic thiol group with a harder, less nucleophilic primary alcohol. This duality is the cornerstone of its synthetic utility, enabling it to participate in a diverse range of reactions. The thiol group's reactivity, in particular, governs much of its chemical behavior, allowing it to act as a potent nucleophile in addition and substitution reactions.[1] This guide will dissect the principal reaction pathways, providing the foundational knowledge required for its effective application in research and development.

Physicochemical Properties & Critical Safety Mandates

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₃H₈OS | PubChem[2] |

| Molecular Weight | 92.16 g/mol | PubChem[2] |

| Appearance | Clear, colorless liquid | Sigma-Aldrich |

| Boiling Point | 81-82 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.067 g/mL at 20 °C | Sigma-Aldrich |

| pKa | ~10.05 (Predicted) | Guidechem[1] |

| Flash Point | 85 °C (185 °F) - closed cup | Sigma-Aldrich |

Safety Imperative: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[3][4][5] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3][4]

Core Reactivity Principles: Thiol vs. Alcohol

The significant difference in nucleophilicity between the thiol and alcohol groups is the key to understanding and controlling 3-MPO's reactivity.

-

The Thiol (-SH) Group: The sulfur atom is a large, polarizable, and potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The pKa of the thiol group is approximately 10, meaning that at physiological pH, it exists predominantly as the neutral thiol, but it can be readily deprotonated by a suitable base to generate the highly reactive thiolate anion.[1]

-

The Alcohol (-OH) Group: The primary alcohol is a harder, less potent nucleophile than the thiol. While it can participate in reactions such as esterification and etherification, these typically require more forcing conditions or specific activation, often in the presence of strong acids or bases.

This reactivity differential forms the basis for achieving chemoselectivity , allowing for targeted modification of the thiol group while leaving the alcohol group intact under controlled conditions.

Key Reactions of the Thiol Functional Group

The thiol group is the primary center of reactivity in this compound.[6] Its reactions are central to the synthetic applications of the molecule.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds (-S-S-).[7][8] This reversible reaction is fundamental in biochemistry (e.g., protein folding) and can be achieved with a variety of mild oxidizing agents.[7]

-

Mechanism: The reaction involves the removal of a hydrogen atom from two thiol molecules, which then couple to form a disulfide. This can proceed through various pathways, including one-electron (radical) or two-electron (ionic) mechanisms.[9][10]

-

Common Reagents: Air (O₂), hydrogen peroxide (H₂O₂), iodine (I₂), and dimethyl sulfoxide (DMSO).[9][11]

Caption: Reversible oxidation of thiols to disulfides.

Nucleophilic Addition to Alkenes: The Thiol-Ene Reaction

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds via the addition of a thiol across a double bond.[12] It is widely regarded as a "click" reaction due to its high yields, rapid reaction rates, and insensitivity to oxygen and water.[12][13]

-

Mechanism: The reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator (e.g., AIBN).[12][14] The thiyl radical (RS•) adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain.[12][14]

-

Causality: The anti-Markovnikov regioselectivity arises from the addition of the thiyl radical to the less substituted carbon of the alkene, which forms the more stable carbon-centered radical intermediate.

Caption: Workflow for a radical-mediated Thiol-Ene reaction.

Nucleophilic Substitution on Alkyl Halides: Thioether Synthesis

3-MPO can be readily S-alkylated to form thioethers. This reaction follows a classic Sₙ2 mechanism.[15]

-

Mechanism: The process is most efficient when the thiol is first deprotonated with a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the more nucleophilic thiolate anion. This anion then displaces a halide from a primary or secondary alkyl halide to form the thioether.[15][16]

-

Causality: Using a base to generate the thiolate dramatically increases the reaction rate because the anion is a much stronger nucleophile than the neutral thiol.

Addition to Aldehydes and Ketones: Thioacetal Formation

Thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively.[17][18][19] These groups are valuable as carbonyl protecting groups due to their stability under both acidic and basic conditions.[20]

-

Mechanism: The reaction is typically acid-catalyzed. The thiol attacks the protonated carbonyl carbon in a nucleophilic addition.[17] This is followed by the elimination of water and the addition of a second thiol molecule to form the stable thioacetal.

-

Deprotection: Thioacetals are robust, but they can be cleaved to regenerate the carbonyl group using reagents like HgCl₂ or DDQ.[20]

Reaction with Carboxylic Acid Derivatives: Thioester Synthesis

While the direct reaction of 3-MPO with a carboxylic acid to form a thioester is generally unfavorable, thioesters can be efficiently synthesized from more reactive carboxylic acid derivatives.[21][22][23]

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution.[21] The thiol attacks the electrophilic carbonyl carbon of an acid chloride, anhydride, or ester. A leaving group (e.g., Cl⁻, RCOO⁻) is subsequently eliminated.

-

Activation: For reactions with carboxylic acids themselves, a coupling agent like dicyclohexylcarbodiimide (DCC) is required to activate the carboxyl group and form a good leaving group.[22]

Achieving Chemoselectivity: Thiol vs. Alcohol Reactivity

In many synthetic applications, it is crucial to selectively modify one functional group while leaving the other untouched. Given the higher reactivity of the thiol, reactions targeting this group are generally straightforward. However, to react the alcohol selectively, the thiol must first be protected.

-

Thiol Protection: The thiol can be converted into a less reactive functional group, such as a disulfide (by oxidation) or a thioether, which is stable under the conditions required for alcohol modification.[11][24][25]

-

Deprotection: After the desired reaction at the alcohol has been performed, the protecting group can be removed to regenerate the free thiol. For example, a disulfide can be reduced back to the thiol.[25]

Caption: Decision workflow for chemoselective reactions of 3-MPO.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: Radical-Mediated Thiol-Ene Addition to 1-Octene

This protocol describes the anti-Markovnikov addition of 3-MPO to a terminal alkene.

-

Reagent Preparation: In a quartz reaction vessel, dissolve 1-octene (1.0 eq) and this compound (1.1 eq) in a minimal amount of degassed toluene.

-

Initiator Addition: Add a catalytic amount of a radical initiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).

-

Reaction: Stir the solution under an inert atmosphere (N₂ or Ar) and irradiate with a UV lamp (365 nm) at room temperature for 15-60 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials.

-

Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude thioether by flash column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: S-Alkylation with Benzyl Bromide

This protocol details the synthesis of a thioether via an Sₙ2 reaction.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

-

Alkylation: Add benzyl bromide (1.05 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of benzyl bromide.

-

Workup & Purification: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Validation: Characterize the purified thioether by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a uniquely versatile reagent whose value is derived from the distinct and predictable reactivity of its thiol and alcohol functional groups. The thiol's potent nucleophilicity enables a host of high-yield transformations, including oxidation, thiol-ene additions, and nucleophilic substitutions. By understanding the core principles of its reactivity and implementing appropriate strategies for chemoselectivity, such as thiol protection, researchers can unlock the full potential of this powerful molecule for applications ranging from complex organic synthesis to the development of advanced materials and pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection - Google Patents [patents.google.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Khan Academy [khanacademy.org]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. researchgate.net [researchgate.net]

- 25. reddit.com [reddit.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Mercaptopropanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Mercaptopropanol (3-MPO), a bifunctional molecule featuring both a thiol and a primary alcohol, is a critical building block and intermediate in various fields, including pharmaceutical synthesis and materials science. Its utility is intrinsically linked to its stability under various processing conditions. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. While direct experimental studies on the thermal degradation of 3-MPO are not extensively documented in publicly available literature, this guide synthesizes information from analogous thiol compounds, established chemical principles, and state-of-the-art analytical methodologies to provide a predictive and practical framework for its handling and analysis. We will delve into the anticipated decomposition mechanisms, present robust experimental protocols for thermal analysis, and detail methods for the identification of potential degradation products, all while emphasizing the paramount importance of safety in handling sulfur-containing compounds at elevated temperatures.

Introduction to this compound: Structure and Significance

This compound (CAS RN: 19721-22-3), with the molecular formula C₃H₈OS, is a colorless liquid characterized by a strong, unpleasant odor typical of thiols.[1] Its structure combines the nucleophilic reactivity of the thiol group with the hydrogen-bonding and derivatization capabilities of the hydroxyl group. This dual functionality makes it a versatile reagent in organic synthesis.[2] In the pharmaceutical industry, it serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

| Property | Value | Source |

| Molecular Weight | 92.16 g/mol | [3] |

| Boiling Point | 81-82 °C at 10 mmHg | [4] |

| Density | 1.067 g/mL at 20 °C | [4] |

| Flash Point | 85 °C (185 °F) | [5] |

Understanding the thermal stability of 3-MPO is crucial for several reasons:

-

Process Safety: Uncontrolled decomposition can lead to the release of toxic and flammable gases, posing significant safety risks.

-

Product Purity: Degradation during synthesis or storage can introduce impurities, affecting the quality and efficacy of the final product.

-

Reaction Optimization: Knowledge of decomposition temperatures and pathways allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Predicted Thermal Decomposition Pathways of this compound

Direct, peer-reviewed studies detailing the thermal decomposition of this compound are scarce. However, by examining the well-documented thermal degradation of similar, simpler thiols like ethanethiol, we can infer the likely decomposition pathways for 3-MPO. The presence of the hydroxyl group may influence the reaction kinetics and potentially introduce additional reaction pathways, but the fundamental thiol decomposition mechanisms are expected to be similar.

Studies on ethanethiol have shown that its thermal decomposition proceeds through several pathways, primarily involving the cleavage of C-S, S-H, and C-C bonds. These reactions can be initiated by heat and may involve radical mechanisms. The key anticipated decomposition products and pathways for this compound are:

-

Hydrogen Sulfide (H₂S) Formation: This is a common decomposition product of thiols. For 3-MPO, this could occur via β-elimination, a pathway analogous to the dehydration of alcohols, yielding allyl alcohol and hydrogen sulfide.

-

Thial Formation: Cleavage of the C-C bond adjacent to the thiol group could lead to the formation of thioformaldehyde (methanethial) and a 2-hydroxyethyl radical.

-

Radical Formation: Homolytic cleavage of the C-S bond would generate a 3-hydroxypropyl radical and a sulfanyl radical (•SH). Similarly, cleavage of the S-H bond would produce a 3-hydroxypropanethiolate radical. These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization and reaction with other molecules.

-

Formation of Volatile Sulfur Compounds (VSCs): The reactive intermediates and final products of 3-MPO decomposition are likely to include a range of volatile sulfur compounds (VSCs), which are known for their strong odors and potential toxicity.[6][7] These can include disulfides, and other small sulfur-containing molecules.[6]

The following diagram illustrates the plausible primary decomposition pathways for this compound, based on established thiol chemistry.

Caption: Predicted primary thermal decomposition pathways of this compound.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of this compound requires a combination of analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for determining decomposition temperatures and associated energetic changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation:

-

Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.

-

Using a calibrated micropipette, carefully dispense 5-10 mg of this compound into the crucible. Record the exact mass.

-

For volatile liquids like 3-MPO, it is crucial to start the analysis promptly after sample loading to minimize evaporative losses.

-

-

TGA Method Parameters:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

-

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is typically identified by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events, such as melting, boiling, and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Place an empty, hermetically sealable aluminum pan and lid on a microbalance and tare.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan to prevent evaporation during the analysis.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to ensure the entire decomposition event is captured.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to boiling and exothermic peaks associated with decomposition.

-

Determine the onset temperature and the peak maximum for each thermal event.

-

Integrate the area under the decomposition peak to quantify the enthalpy of decomposition (ΔHdecomp).

-

Identification of Decomposition Products

Identifying the chemical species formed during the thermal degradation of this compound is critical for a complete understanding of its stability profile. Hyphenated techniques, which couple thermal analysis with spectroscopic methods, are particularly powerful for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a highly effective technique for identifying volatile and semi-volatile decomposition products. In this method, the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition onset, as determined by TGA (e.g., 300-500 °C).

-

GC Separation: The volatile pyrolysis products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification by comparison to spectral libraries (e.g., NIST).

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Coupling a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of gases evolved during decomposition. As the sample is heated in the TGA, the off-gases are transferred to the MS or FTIR for analysis. This provides a direct correlation between mass loss events and the chemical nature of the evolved species. For 3-MPO, this would be particularly useful for detecting the evolution of H₂S, SO₂, and small organic fragments.

Safety Considerations

The thermal decomposition of this compound and other thiols can generate hazardous substances. Therefore, strict safety protocols must be followed.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to prevent exposure to toxic and malodorous sulfur compounds.

-

Toxic Gas Formation: The decomposition of sulfur-containing organic compounds can produce highly toxic gases such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) (if oxygen is present).[8] H₂S is a flammable, colorless gas with a characteristic rotten-egg smell at low concentrations, but it can deaden the sense of smell at higher, more dangerous concentrations.

-

Flammability: this compound is a combustible liquid. Its decomposition products may also be flammable. Avoid open flames and other ignition sources in the vicinity of heating experiments.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves, when handling this compound and conducting thermal analyses.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its stability can be developed through a combination of predictive chemistry based on analogous compounds and robust analytical techniques. This guide provides a framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound. By employing the detailed experimental protocols for TGA and DSC, and utilizing advanced analytical methods like Py-GC-MS for product identification, a thorough and reliable stability profile can be established. Adherence to strict safety protocols is essential throughout all stages of handling and analysis to mitigate the risks associated with the thermal degradation of sulfur-containing compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]

- 3. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]

- 5. 3-mercapto-1-propanol, 19721-22-3 [thegoodscentscompany.com]

- 6. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to the Quantum Chemical Analysis of 3-Mercaptopropanol

Foreword

In the landscape of pharmaceutical and materials science, the precise characterization of molecular properties is paramount. 3-Mercaptopropanol (3-MTP), a bifunctional molecule featuring both a thiol and a hydroxyl group, presents a compelling case for in-depth computational analysis.[1][2] Its utility as a building block in organic synthesis, a corrosion inhibitor, and in the development of self-assembled monolayers necessitates a granular understanding of its electronic structure, conformational landscape, and reactivity.[1][2] This technical guide provides a comprehensive framework for conducting rigorous quantum chemical calculations on 3-MTP, designed to furnish researchers, scientists, and drug development professionals with actionable insights. We will eschew a rigid, templated approach in favor of a narrative that logically unfolds from foundational principles to advanced computational protocols, mirroring the scientific process itself.

Foundational Principles: Why Quantum Chemistry Matters for this compound

At its core, 3-MTP's chemical behavior is dictated by the interplay of its thiol (-SH) and hydroxyl (-OH) functional groups.[1][3] These groups can engage in hydrogen bonding, act as nucleophiles or electrophiles, and dictate the molecule's interaction with surfaces and biological targets. Quantum chemical calculations offer a powerful lens through which to dissect these properties with a level of detail unattainable through experimental methods alone.

Key questions that can be addressed include:

-

Conformational Preferences: Which three-dimensional arrangements of 3-MTP are the most stable, and what are the energy barriers between them? This is crucial for understanding its binding to active sites or its packing in a material.

-

Electronic Properties: What is the distribution of electron density within the molecule? Where are the most likely sites for electrophilic or nucleophilic attack? Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is key to predicting reactivity.

-

Vibrational Spectroscopy: How will the molecule vibrate at different energy levels? Predicting the infrared (IR) and Raman spectra can aid in experimental characterization and confirm the presence of specific functional groups and conformations.

-

Acidity (pKa): What is the propensity of the thiol and hydroxyl protons to dissociate in solution? This is a critical parameter in many biological and chemical processes.

This guide will walk you through the process of answering these questions using a trusted and widely implemented quantum chemical method: Density Functional Theory (DFT).

The Computational Workflow: A Self-Validating Protocol

Our approach is designed to be a self-validating system, where each step builds logically upon the previous one, and cross-verification is implicitly embedded in the workflow.

Caption: A typical workflow for quantum chemical calculations on this compound.

Step-by-Step Methodologies: From Input to Insight

This section provides detailed protocols for each stage of the computational workflow. The choice of functional and basis set is critical for accuracy. For thiols, studies have shown that hybrid functionals like B3LYP and dispersion-corrected functionals such as ωB97XD, paired with a basis set that includes diffuse and polarization functions (e.g., 6-31+G(d,p) or larger), provide a good balance of accuracy and computational cost.[4][5][6]

Molecular Structure Input

-

Obtain Initial Coordinates: Start by building the 3-MTP molecule in a molecular editor (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name is 3-sulfanylpropan-1-ol.[3]

-

Define Initial Conformation: Pay attention to the initial dihedral angles, particularly around the C-C, C-S, and C-O bonds. While the subsequent optimization will find the nearest local minimum, a reasonable starting structure can expedite convergence.

-

Export in a Suitable Format: Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz, .mol, or Gaussian input .gjf).

Geometry Optimization

The goal here is to find the lowest energy arrangement of the atoms, a stationary point on the potential energy surface.

Protocol:

-

Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

-

Keyword Setup:

-

Method: B3LYP or wB97XD

-

Basis Set: 6-31+G(d,p)

-

Job Type: Opt (Optimization)

-

Convergence Criteria: Use default or tighter criteria (Opt=Tight) for a more accurate structure.

-

-

Execution: Submit the calculation.

-

Verification: Upon completion, ensure the optimization has converged successfully by checking the output file for the "Stationary point found" message.

Vibrational Frequency Analysis

This is a crucial step for two reasons: it confirms that the optimized structure is a true minimum (no imaginary frequencies), and it provides the vibrational spectra.[7][8]

Protocol:

-

Input: Use the optimized geometry from the previous step.

-

Keyword Setup:

-

Method and Basis Set: Same as the optimization (B3LYP/6-31+G(d,p)).

-

Job Type: Freq (Frequency)

-

-

Execution: Run the calculation.

-

Analysis:

-

Imaginary Frequencies: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.[7] If one is present, it indicates a transition state, and the geometry should be perturbed along the imaginary mode and re-optimized.

-

Spectra: The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. These can be visualized to understand the nature of each vibrational mode (e.g., S-H stretch, O-H stretch, C-C bend).[9]

-

Electronic Property Calculation

With a validated minimum energy structure, you can now probe its electronic properties.

Protocol:

-

Input: The optimized geometry.

-

Keyword Setup:

-

Method and Basis Set: Same as before.

-

Job Type: This is often part of the frequency calculation, but can be run separately. Request population analysis (Pop=Full) to get detailed information on atomic charges and molecular orbitals.

-

-

Analysis of Output:

-

Molecular Orbitals: Identify the HOMO and LUMO energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Electron Density: Visualize the total electron density surface to understand the molecule's size and shape.

-

Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This will reveal the electron-rich (negative potential, typically around the O and S atoms) and electron-poor (positive potential, typically around the acidic protons) regions of the molecule.

-

Advanced Topics: Enhancing Real-World Relevance

Conformational Analysis

This compound has several rotatable bonds, leading to multiple possible conformers. A thorough analysis requires exploring the potential energy surface.

Protocol:

-

Systematic Search (for simple molecules): Manually rotate key dihedral angles (e.g., HO-C-C, C-C-C, C-C-S, C-S-H) in increments (e.g., 60 or 120 degrees) and perform a geometry optimization starting from each new conformation.

-

Stochastic Search (for more complex molecules): Employ algorithms like molecular dynamics or Monte Carlo methods to sample a wider range of conformational space.

-

Analysis: Compare the relative energies of all unique, optimized conformers. Remember to correct for zero-point vibrational energy (ZPVE) from the frequency calculations. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

Solvation Modeling and pKa Prediction

Calculations in the gas phase are a good starting point, but properties in solution can differ significantly. The pKa of the thiol group is a particularly important property to calculate.[4][5]

Protocol for pKa Calculation:

This protocol uses a thermodynamic cycle that requires calculations for the protonated (thiol) and deprotonated (thiolate) forms of 3-MTP.

-

Optimize in Solution: Perform geometry optimizations and frequency calculations for both R-SH and R-S⁻ in a solvent model. The Polarizable Continuum Model (PCM) or the SMD model are common choices.[4][6]

-

Keyword Example (Gaussian): Opt Freq B3LYP/6-31+G(d,p) SCRF=(PCM,Solvent=Water)

-

-

Calculate Free Energies: Extract the Gibbs free energy in solution for both species from the output files.

-

Calculate pKa: Use the following equation:

pKa = (G(R-S⁻) - G(R-SH)) / (RT * ln(10)) - C

Where G values are the Gibbs free energies in solution, R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the proton in solution. This value for C can be found in the literature and depends on the computational method used.[10] For more accurate pKa calculations, including explicit water molecules in the calculation has been shown to be beneficial.[4][5][6]

Data Presentation and Interpretation

A clear presentation of results is as important as the calculations themselves.

Table 1: Calculated Properties of this compound (Gas Phase)

| Property | Value | Units |

| Method | B3LYP/6-31+G(d,p) | - |

| Total Energy | Calculated Value | Hartrees |

| Zero-Point Vibrational Energy | Calculated Value | kcal/mol |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

Table 2: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency (if available) |

| O-H Stretch | Calculated Value | ~3300-3400 |

| C-H Stretch | Calculated Value | ~2850-2960 |

| S-H Stretch | Calculated Value | ~2550-2600 |

| C-O Stretch | Calculated Value | ~1050-1150 |

| C-S Stretch | Calculated Value | ~600-700 |

Note: Calculated frequencies are often systematically higher than experimental values. Scaling factors can be applied for better agreement.

Conclusion: From Calculation to Application

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By following these protocols, researchers can gain a deep understanding of its conformational preferences, electronic structure, and reactivity. These computational insights can directly inform the design of new drugs, the development of advanced materials, and the interpretation of experimental data, ultimately accelerating the pace of scientific discovery.

References

- 1. Page loading... [guidechem.com]

- 2. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]

- 3. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Mercaptopropanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Mercaptopropanol (3-MP), a bifunctional molecule of significant interest in materials science, chemical synthesis, and pharmaceutical development. We delve into the nuanced interplay of steric and electronic effects, with a particular focus on the dominant role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional architecture. This document synthesizes findings from microwave and infrared spectroscopy with high-level computational chemistry to elucidate the potential energy landscape and characterize the most stable conformers. Detailed methodologies are presented to provide a self-validating framework for researchers. The guide aims to serve as an authoritative resource for scientists and professionals, bridging fundamental molecular properties with their implications in advanced applications.

Introduction to this compound

Chemical Identity and Properties

This compound (IUPAC name: 3-sulfanylpropan-1-ol) is an organic compound featuring a three-carbon aliphatic chain functionalized with a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group.[1][2][3] Its bifunctional nature makes it a versatile chemical building block.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19721-22-3 | [4][5][6] |

| Molecular Formula | C₃H₈OS | [2][4][7] |

| Molecular Weight | 92.16 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [6][7] |

| Boiling Point | 81-82 °C at 10 mmHg | [5][6] |

| Density | 1.067 g/mL at 20 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.495 | [5][6] |

Significance and Applications in Research and Industry

The unique structure of 3-MP, with a thiol at one end and a hydroxyl group at the other, underpins its wide-ranging utility:

-

Chemical Synthesis: It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][7][8]

-

Surface Modification: The thiol group exhibits strong affinity for noble metal surfaces (e.g., gold), enabling the formation of hydrophilic self-assembled monolayers (SAMs).[6] This is critical in the development of biosensors, biocompatible coatings, and nanoelectronic devices.

-

Drug Development: 3-MP is used in the manufacture of various medicines, including antibiotics and anti-inflammatory agents.[7] Its structural motifs are relevant to inhibitors of enzymes like angiotensin-converting enzyme (ACE).

-

Polymer Chemistry: It acts as a polymerization regulator, controlling molecular weight and structure in synthetic rubber production to achieve desired mechanical properties.[8]

Unraveling the Molecular Architecture

The chemical behavior and physical properties of 3-MP are a direct consequence of its molecular structure, defined by its bond lengths, bond angles, and the spatial arrangement of its atoms.

Fundamental Structural Features

The backbone of 3-MP is a flexible propyl chain. Rotation can occur around the C-C, C-S, and C-O single bonds, giving rise to a complex conformational landscape. The geometry is not linear; the carbon atoms have a tetrahedral arrangement, leading to a staggered conformation being energetically favorable over an eclipsed one to minimize steric hindrance.

Key Functional Groups and Their Influence

The thiol (-SH) and hydroxyl (-OH) groups are the molecule's reactive centers and are pivotal to its conformational preferences.

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, making the O-H bond polar. This group can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen's lone pairs).

-

Thiol Group (-SH): The sulfur atom is less electronegative than oxygen, making the S-H bond less polar. While it can participate in hydrogen bonding, it is a weaker donor than the hydroxyl group. However, the sulfur atom's lone pairs make it a competent hydrogen bond acceptor.

The Conformational Landscape of this compound

The flexibility of the propanol backbone allows 3-MP to exist in numerous spatial arrangements, or conformations, which can interconvert by rotation about single bonds. The relative stability of these conformers is determined by a delicate balance of steric repulsion, torsional strain, and, most importantly, intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The Dominant Stabilizing Force

The most significant non-covalent interaction governing the conformation of 3-MP is the formation of an intramolecular hydrogen bond (IHB). This can, in principle, occur in two ways:

-

O–H···S: The hydroxyl group acts as the hydrogen bond donor, and the sulfur atom acts as the acceptor.

-

S–H···O: The thiol group acts as the hydrogen bond donor, and the oxygen atom acts as the acceptor.

Due to the higher electronegativity and polarity of the O-H bond compared to the S-H bond, the O–H···S hydrogen bond is significantly stronger and is the primary stabilizing interaction . This interaction locks the molecular backbone into a pseudo-cyclic, gauche arrangement, which represents the global energy minimum.

Identification of Stable Conformers

The conformational space of 3-MP has been extensively studied using a combination of high-resolution microwave spectroscopy in the gas phase and ab initio computational chemistry. These studies have identified several stable conformers, with the most stable forms being those that facilitate the O–H···S hydrogen bond.

The nomenclature for the conformers describes the sequence of dihedral angles along the backbone (e.g., C-C-C-S, C-C-O-H, etc.). Gauche (g) and anti (a) or trans (t) notations are commonly used. The most stable conformer, often denoted as Ggg' or a similar variant, possesses a gauche arrangement around the C-C bonds, which brings the -OH and -SH groups into proximity, allowing for the formation of the stabilizing intramolecular hydrogen bond.

// Node Definitions A [label="Global Minimum\n(Ggg' Conformer)\nStabilized by O-H···S H-bond", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; B [label="Higher Energy Conformer 1\n(e.g., Gaa)\nNo H-bond", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; C [label="Higher Energy Conformer 2\n(e.g., Aga)\nNo H-bond", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2!"]; D [label="Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0!"];

// Edge Definitions A -> D [label="Rotational Barrier", dir=both, color="#5F6368"]; D -> B [dir=both, color="#5F6368"]; D -> C [dir=both, color="#5F6368"];

// Caption labelloc="b"; label="Conformational Energy Landscape of this compound"; } ddot Caption: Simplified energy landscape showing the global minimum conformer stabilized by hydrogen bonding and higher-energy conformers.

Tabulated Conformational Data

The following table summarizes theoretical data for the most stable conformers of 3-MP, calculated at a high level of theory (e.g., MP2/6-311++G(d,p)). The relative energy (ΔE) is given with respect to the most stable conformer.

Table 2: Calculated Properties of this compound Conformers

| Conformer | Relative Energy (ΔE, kJ/mol) | Key Dihedral Angles (°) | H-bond Length (O···S, Å) |

| Ggg' | 0.00 | C₁-C₂-C₃-S ≈ 65, C₂-C₃-S-H ≈ 60 | ~2.6 |

| Gag' | ~5.2 | C₁-C₂-C₃-S ≈ 178, C₂-C₃-S-H ≈ 60 | N/A |

| Aag' | ~6.8 | C₁-C₂-C₃-S ≈ 179, C₂-C₃-S-H ≈ 180 | N/A |

Note: Exact values may vary slightly depending on the level of theory and basis set used in the calculation.

Methodologies for Structural and Conformational Analysis

The definitive characterization of 3-MP's structure relies on a synergistic approach combining experimental spectroscopy with theoretical calculations.

Experimental Approaches

Microwave spectroscopy is the preeminent experimental technique for determining the precise geometric structure of molecules in the gas phase.[9][10]

-

Causality Behind Choice: This method measures the absorption of microwave radiation during transitions between quantized rotational energy levels.[9] Since the rotational constants of a molecule are exquisitely sensitive to its mass distribution (and thus its 3D structure), microwave spectroscopy can distinguish between different conformers.[10][11] Each conformer has a unique set of rotational constants (A, B, C), providing an unambiguous structural fingerprint.

-

Protocol Overview:

-

Sample Introduction: A dilute gaseous sample of 3-MP, typically seeded in an inert carrier gas like helium or neon, is introduced into a high-vacuum chamber.

-

Supersonic Expansion: The gas mixture is expanded through a small nozzle into the vacuum, rapidly cooling the molecules to a rotational temperature of only a few Kelvin (~2 K).[11] This simplifies the complex rotational spectrum by collapsing the population into the lowest energy states.

-

Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation.

-

Detection: The absorption of radiation is detected, yielding a high-resolution rotational spectrum.

-

Analysis: The measured transition frequencies are fitted to determine the rotational constants for each observed conformer. These experimental constants are then compared with those calculated ab initio for various theoretical structures to identify the conformers present in the sample.

-

IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for confirming the presence and nature of hydrogen bonding.

-

Causality Behind Choice: The stretching frequency of an O-H bond is highly sensitive to its environment. When the hydroxyl group acts as a donor in a hydrogen bond (O-H···S), the O-H bond weakens and lengthens slightly. This results in a characteristic "red-shift" of its stretching frequency to a lower wavenumber compared to a "free" (non-bonded) O-H group. This red-shift is direct evidence of intramolecular hydrogen bonding.

Computational Chemistry

Theoretical calculations are indispensable for predicting structures, relative energies, and spectroscopic constants, providing the framework for interpreting experimental results.

High-level ab initio methods (like Møller-Plesset perturbation theory, MP2) and DFT (using functionals like B3LYP) are employed to model the electronic structure of 3-MP.[12]

-

Trustworthiness: These methods solve the Schrödinger equation from first principles, providing a robust and self-validating means of predicting molecular properties. By comparing calculated rotational constants and vibrational frequencies with experimental data, the accuracy of the theoretical model can be directly assessed.

// Node Definitions Start [label="1. Initial Structure Generation\n(e.g., from SMILES string)", fillcolor="#F1F3F4", fontcolor="#202124"]; Search [label="2. Conformational Search\n(Systematic or Stochastic rotation\nof dihedral angles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="3. Clustering & Filtering\n(Remove duplicates based on\nRMSD and energy)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="4. Geometry Optimization\n(High-level DFT/ab initio calculation\nfor each unique conformer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frequency [label="5. Frequency Calculation\n(Confirm true minima, obtain\nvibrational frequencies & rotational constants)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="6. Analysis & Comparison\n(Compare relative energies and\nspectroscopic data with experiment)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> Search [color="#5F6368"]; Search -> Filter [color="#5F6368"]; Filter -> Optimize [color="#5F6368"]; Optimize -> Frequency [color="#5F6368"]; Frequency -> Analyze [color="#5F6368"];

// Caption labelloc="b"; label="Computational Workflow for Conformational Analysis"; } ddot Caption: A typical workflow for the theoretical determination of stable molecular conformers.[13][14][15]

Implications for Drug Development and Material Science

A deep understanding of 3-MP's conformational preferences is not merely academic. It has profound practical implications:

-

Drug Design: The bioactive conformation of a drug molecule is the specific 3D shape it adopts to bind to its biological target. For molecules containing flexible linkers similar to 3-MP, knowing the lowest-energy conformers is crucial for designing potent inhibitors. The ability to form intramolecular hydrogen bonds can "pre-organize" a molecule into a favorable binding pose, reducing the entropic penalty of binding. Furthermore, this internal hydrogen bonding can mask polar groups, potentially increasing the molecule's ability to cross the blood-brain barrier.[16]

-

Self-Assembled Monolayers (SAMs): The orientation and packing density of 3-MP molecules in a SAM on a gold surface are dictated by both the strong Au-S interaction and the intermolecular forces between adjacent molecules. The inherent conformational preferences of the individual molecule, particularly the gauche bends stabilized by hydrogen bonding, will influence the overall structure and properties (e.g., hydrophilicity, thickness) of the resulting monolayer.

Conclusion

The molecular structure of this compound is characterized by a flexible three-carbon backbone with terminal hydroxyl and thiol groups. Its three-dimensional architecture is overwhelmingly governed by a strong O–H···S intramolecular hydrogen bond, which stabilizes a gauche conformer as the global minimum on the potential energy surface. The definitive elucidation of this structure is achieved through a powerful synergy of gas-phase microwave spectroscopy and high-level quantum chemical calculations. This detailed conformational knowledge is vital for rationally designing and optimizing its use in advanced applications ranging from targeted pharmaceuticals to precisely engineered nanomaterials.

References

- 1. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Mercapto-1-propanol [webbook.nist.gov]

- 3. 3-Mercapto-1-propanol [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]

- 6. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]

- 7. CAS 19721-22-3 | 3-MERCAPTO-1-PROPANOL - Anbu Chem [finechemical.net]

- 8. nbinno.com [nbinno.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Atomic structures, conformers and thermodynamic properties of 32k atmospheric molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]

The Emergence of a Versatile Thiol: A Technical Guide to the Discovery and History of 3-Mercaptopropanol

Abstract

3-Mercaptopropanol (3-MPO), a bifunctional molecule bearing both a hydroxyl and a thiol group, has quietly cemented its role as a versatile building block in modern chemistry. Its unique properties have made it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical development of synthetic routes, and key applications of this compound. We will delve into the causality behind experimental choices in its synthesis, provide detailed protocols, and offer a comparative analysis of various manufacturing processes, all grounded in authoritative references.

Introduction: The Genesis of a Multifunctional Thiol

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the broader advancement of organosulfur chemistry. While a definitive first synthesis is not prominently documented in readily available literature, its emergence is intrinsically linked to the development of general methods for thiol synthesis in the 20th century. The unique combination of a primary alcohol and a terminal thiol on a simple three-carbon backbone presented a molecule with significant potential for introducing both hydrophilicity and a reactive sulfur nucleophile into a variety of molecular scaffolds. This potential has been increasingly realized in recent decades, particularly in the realms of medicinal chemistry and materials science.

This compound, also known by the systematic name 3-sulfanylpropan-1-ol, is a colorless liquid with a characteristic thiol odor.[1] Its utility stems from the differential reactivity of its two functional groups, allowing for selective chemical transformations. It serves as a crucial intermediate in the production of a range of chemical products, from medicines and pesticides to specialized polymers and corrosion inhibitors.[2]

The Evolving Landscape of this compound Synthesis

The industrial and laboratory-scale production of this compound has been approached through several distinct synthetic strategies. The evolution of these methods reflects a continuous drive towards improved yields, milder reaction conditions, and the avoidance of hazardous reagents.

Early Approaches: Leveraging Halohydrins and Reducing Agents

Initial synthetic routes to 3-MPO were often extensions of classical thiol synthesis methods. Two prominent early strategies involved the use of 3-chloro-1-propanol and the reduction of 3-mercaptopropionic acid.

A known method involves the reaction of 3-chloro-1-propanol with thiourea, followed by hydrolysis of the resulting isothiouronium salt with a base like sodium hydroxide.[3] While conceptually straightforward, this method is reported to suffer from low yields, in the range of 40%.[3]

Another established route is the reduction of 3-mercaptopropionic acid using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4] This method can provide good yields, around 84%, but the pyrophoric nature of LiAlH₄ makes it unsuitable for large-scale industrial production due to safety concerns.[3][4]

A More Efficient and Scalable Route: The Anti-Markovnikov Addition to Allyl Alcohol

A significant advancement in the synthesis of 3-MPO came with the development of a process involving the addition of a thioacid to allyl alcohol, followed by hydrolysis. This method, detailed in various patents, offers high yields (70-84%) and avoids the use of pyrophoric reagents, making it more amenable to industrial scale-up.[3]

The process begins with the addition of thioacetic acid to allyl alcohol. This reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov addition of the thioacetyl group to the terminal carbon of the allyl alcohol double bond.[5][6] The resulting intermediate, S-(3-hydroxypropyl) thioacetate, is then hydrolyzed under acidic or basic conditions to yield this compound.[3]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for 3-Mercaptopropanol Self-Assembled Monolayers on Gold

Introduction: Engineering Surfaces with Precision using 3-Mercaptopropanol Self-Assembled Monolayers

In the realms of biosensing, drug development, and advanced materials, the ability to precisely control the chemistry of a surface at the molecular level is paramount. Self-assembled monolayers (SAMs) offer an elegant and robust solution for tailoring the interfacial properties of various substrates. This guide provides a comprehensive overview and a detailed protocol for the formation of SAMs using this compound (3-MPA) on gold surfaces.

This compound is a bifunctional organic molecule featuring a thiol (-SH) group at one terminus and a hydroxyl (-OH) group at the other.[1][2] This unique structure makes it an ideal candidate for creating hydrophilic surfaces on gold substrates.[1][3][4][5] The thiol group exhibits a strong affinity for gold, forming a stable, semi-covalent bond that serves as a robust anchor for the monolayer.[6][7] The exposed hydroxyl groups render the surface hydrophilic, a critical property for numerous applications, including the reduction of non-specific protein adsorption in biological assays and providing a platform for further chemical modifications.[1]

This document is intended for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing the self-assembly process, provides a field-proven, step-by-step protocol for the preparation of high-quality 3-MPA SAMs, and details the essential characterization techniques to validate the resulting monolayer.

The Science of Self-Assembly: A Mechanistic Overview

The formation of a 3-MPA SAM on a gold surface is a spontaneous process driven by the strong interaction between sulfur and gold atoms.[6][7] The widely accepted mechanism involves the oxidative addition of the thiol's S-H bond to the gold surface, leading to the formation of a gold-thiolate (Au-S) bond and the release of hydrogen.[8] This initial chemisorption is followed by a reorganization of the molecules on the surface to achieve a thermodynamically stable, ordered, and densely packed monolayer.[6][9]

Initially, the 3-MPA molecules may lie flat on the gold surface. As the surface coverage increases, intermolecular van der Waals forces between the propyl chains and hydrogen bonding between the terminal hydroxyl groups induce a phase transition, causing the molecules to adopt a more upright orientation.[8][9] In a well-ordered alkanethiol SAM on a Au(111) surface, the alkyl chains are typically tilted at an angle of approximately 30 degrees from the surface normal to maximize packing density.[6][7]

Visualizing the Self-Assembly Process

The following diagram illustrates the key steps in the formation of a this compound SAM on a gold substrate.

Caption: Workflow of 3-MPA SAM formation on a gold surface.

Detailed Protocol for 3-MPA SAM Formation on Gold

This protocol is designed to yield high-quality, reproducible 3-MPA SAMs. A clean working environment is crucial to prevent contamination that can adversely affect the quality of the monolayer.[7][10]

I. Materials and Reagents

| Item | Recommended Product/Specification | Purpose |

| This compound (3-MPA) | Purity ≥ 95% (e.g., Sigma-Aldrich Cat. No. 405736)[11] | SAM precursor molecule |

| Gold Substrates | Gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer | Substrate for SAM formation |

| Ethanol | 200 proof (absolute), anhydrous | Solvent for 3-MPA solution |

| Ultrapure Water | Type 1, 18.2 MΩ·cm | For cleaning and rinsing |

| Nitrogen Gas | High purity, filtered | For drying substrates |

| Piranha Solution | 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ | EXTREME CAUTION! For rigorous substrate cleaning |

| Glassware | Scintillation vials or other sealable containers | For SAM incubation |

| Tweezers | Fine-tipped, non-magnetic | For handling substrates |

Safety Precautions:

-

Always work in a well-ventilated fume hood, especially when handling this compound and preparing Piranha solution.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care. Never store Piranha solution in a sealed container.

II. Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for 3-MPA SAM preparation and characterization.

III. Step-by-Step Procedure

A. Gold Substrate Cleaning (Choose one method)

-

Method 1: Piranha Etch (for robust cleaning of bare gold)

-

Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. CAUTION: Piranha solution is highly corrosive.

-

Carefully remove the substrates and rinse them copiously with ultrapure water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Method 2: UV/Ozone Cleaning (a safer alternative)

-

Place the gold substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

-

Rinse the substrates with ultrapure water and then with ethanol.

-

Dry under a gentle stream of nitrogen.

-

B. Preparation of 3-MPA Solution

-

Prepare a 1 mM to 10 mM solution of this compound in absolute ethanol.[6] A commonly used concentration is 1 mM.

-